Deep-UV Photoresist Sensitivity Enhancement: 38% Increase Over Undyed Formulation
In a direct comparative evaluation within a deep-UV chemically amplified photoresist formulation, the addition of 4,5-diphenyl-1,3-dioxol-2-one resulted in a 38% increase in sensitivity relative to the undyed baseline formulation [1]. This performance was benchmarked against other dye additives tested under identical conditions, including phenylsulfone (100% increase) and 4,6-diphenylthieno(3,4-d)-1,3-dioxol-2-one-5,5-dioxide (80% increase), establishing a quantitative sensitivity enhancement profile that differentiates this compound from alternative photoresist additives [1].
| Evidence Dimension | Photoresist sensitivity to actinic light |
|---|---|
| Target Compound Data | 38% sensitivity increase |
| Comparator Or Baseline | Undyed deep-UV photoresist formulation (0% increase baseline) |
| Quantified Difference | 38 percentage-point increase |
| Conditions | Deep-UV formulation comprising a polymer matrix and a photosensitive acid generator, as per Example 6 in U.S. Patent 5,770,345. |
Why This Matters
This quantitative sensitivity enhancement provides a directly actionable performance metric for procurement in microlithography applications, enabling precise formulation optimization and cost–performance trade-off analysis against alternative additives.
- [1] Babich, E. D.; Petrillo, K. E.; Simons, J. P.; Seeger, D. E. U.S. Patent No. 5,770,345. Photoresist having increased sensitivity and use thereof. Example 6: An increase in the sensitivity for the dyed formulation was 38%. June 23, 1998. View Source
